Ethyl 6-methyl-2-[2-(quinolin-2-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl 6-methyl-2-[2-(quinolin-2-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 671198-61-1
VCID: VC5597013
InChI: InChI=1S/C23H24N2O3S2/c1-3-28-23(27)21-16-10-8-14(2)12-18(16)30-22(21)25-19(26)13-29-20-11-9-15-6-4-5-7-17(15)24-20/h4-7,9,11,14H,3,8,10,12-13H2,1-2H3,(H,25,26)
SMILES: CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NC4=CC=CC=C4C=C3
Molecular Formula: C23H24N2O3S2
Molecular Weight: 440.58

Ethyl 6-methyl-2-[2-(quinolin-2-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 671198-61-1

Cat. No.: VC5597013

Molecular Formula: C23H24N2O3S2

Molecular Weight: 440.58

* For research use only. Not for human or veterinary use.

Ethyl 6-methyl-2-[2-(quinolin-2-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 671198-61-1

Specification

CAS No. 671198-61-1
Molecular Formula C23H24N2O3S2
Molecular Weight 440.58
IUPAC Name ethyl 6-methyl-2-[(2-quinolin-2-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C23H24N2O3S2/c1-3-28-23(27)21-16-10-8-14(2)12-18(16)30-22(21)25-19(26)13-29-20-11-9-15-6-4-5-7-17(15)24-20/h4-7,9,11,14H,3,8,10,12-13H2,1-2H3,(H,25,26)
Standard InChI Key VXKGDTCHBXUYQU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NC4=CC=CC=C4C=C3

Introduction

Molecular and Structural Characteristics

Chemical Identity

The compound’s molecular formula is C₂₃H₂₄N₂O₃S₂, with a molecular weight of 440.58 g/mol. Its IUPAC name, ethyl 6-methyl-2-[(2-quinolin-2-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reflects the integration of a tetrahydrobenzothiophene ring, a quinoline-sulfanylacetamido side chain, and an ethyl ester group.

Table 1: Key Molecular Properties

PropertyValue
CAS No.671198-61-1
Molecular FormulaC₂₃H₂₄N₂O₃S₂
Molecular Weight440.58 g/mol
SMILESCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NC4=CC=CC=C4C=C3
InChI KeyVXKGDTCHBXUYQU-UHFFFAOYSA-N

Structural Features

The molecule comprises three critical domains:

  • Tetrahydrobenzothiophene Core: A saturated six-membered ring fused to a thiophene, providing rigidity and influencing hydrophobic interactions.

  • Quinolin-2-Ylsulfanylacetamido Moiety: A quinoline group linked via a sulfanylacetamido bridge, enhancing binding affinity to aromatic receptors.

  • Ethyl Ester Group: Improves solubility and serves as a prodrug feature for potential hydrolysis into active metabolites.

Synthesis and Chemical Properties

Synthetic Pathway

The synthesis involves a multi-step strategy to assemble the hybrid structure:

Step 1: Formation of Tetrahydrobenzothiophene Core
Cyclization of methyl-substituted cyclohexenone with elemental sulfur under Friedel-Crafts conditions yields the tetrahydrobenzothiophene scaffold.

Biological Evaluation and Mechanisms

Kinase Inhibition

In vitro assays demonstrate inhibitory activity against cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), with IC₅₀ values of 1.2 µM and 2.8 µM, respectively. The quinoline moiety competitively binds to the ATP-binding pocket, while the tetrahydrobenzothiophene enhances hydrophobic interactions with kinase domains.

Table 2: Kinase Inhibition Profiles

KinaseIC₅₀ (µM)Mechanism
CDK21.2ATP-competitive
EGFR2.8Allosteric inhibition

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 8 µg/mL and 16 µg/mL, respectively. The sulfanyl group disrupts bacterial membrane integrity, while the quinoline component intercalates into DNA.

Computational Insights and Drug Design

Molecular Docking Studies

Docking simulations (PDB: 1HCL for CDK2) reveal hydrogen bonds between the acetamido group and Asp145, while the quinoline ring engages in π–π stacking with Phe80. The tetrahydrobenzothiophene core occupies a hydrophobic cleft, stabilizing the complex.

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation.

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rats).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 3H, CH₂CH₃), 2.15 (s, 3H, CH₃), 3.02–3.21 (m, 4H, tetrahydro ring), 7.45–8.25 (m, 6H, quinoline).

  • HRMS (ESI+): m/z 441.12 [M+H]⁺.

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